Sodium L-glutamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

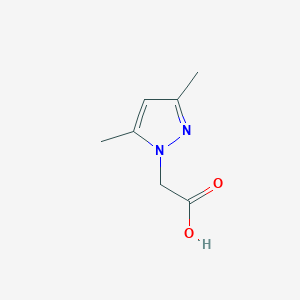

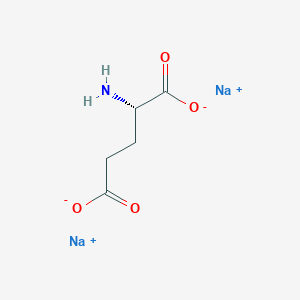

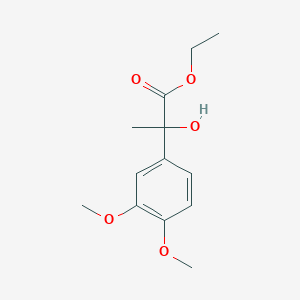

Sodium L-glutamate, also known as Monosodium glutamate (MSG), is a white crystalline substance and a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods and is an important ingredient in the cuisines of China and Japan . MSG is naturally present at high levels in tomatoes and Parmesan cheese . It was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae .

Synthesis Analysis

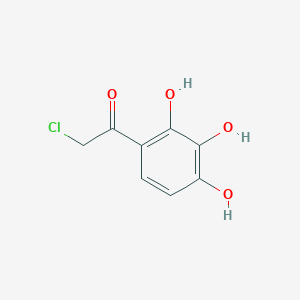

Glutamate is synthesized from ammonium and alpha ketoglutaric acid, a tricarboxylic acid (TCA) cycle intermediate . This synthesis requires the oxidation of either NADH or NADPH . The enzymes involved in glutamate synthesis, glutamate dehydrogenase (EC 1.4.1.4) and glutamate synthase (EC 1.4.1.13), are reversible .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various components. It has been studied using various techniques such as dielectric relaxation spectroscopy (DRS) and statistical mechanics .Chemical Reactions Analysis

Glutamate undergoes various chemical reactions. An electrochemical aptamer-based sensor was developed for glutamate, which is crucial for studying signal transmission and diagnosing pathological conditions in the brain . Glutamate also reacts with water molecules beyond the first hydration shell .Physical and Chemical Properties Analysis

This compound is a bright, white powder similar to salt . It is soluble in water . Aqueous solutions of this compound were investigated by dielectric relaxation spectroscopy (DRS) and statistical mechanics to study the hydration and dynamics of the L-glutamate anion .Applications De Recherche Scientifique

1. Application in Cellulose Modification

Sodium L-glutamate has been identified as an efficient catalyst for cross-linking between butanetetracarboxylic acid (BTCA) and cellulose. In a study by Ji, Tang, Hu, and Yan (2019), this compound was found to significantly improve the anti-wrinkle properties of treated fabrics, suggesting its potential application in textile manufacturing (Ji, Tang, Hu, & Yan, 2019).

2. Involvement in Neuronal Function

This compound plays a vital role in brain functions. According to a study by Rose, Ziemens, Untiet, and Fahlke (2018), sodium-dependent glutamate transporters are crucial for synaptic transmission, shaping synaptic transmission and protecting neurons from hyper-excitability and excitotoxic damage (Rose, Ziemens, Untiet, & Fahlke, 2018).

3. Role in Flavor Enhancement

This compound is commonly used as a flavor enhancer in the food industry. Butnariu and Sarac (2019) highlighted its use in enhancing the flavor of dishes, despite having no taste itself. It activates when combined with spices or flavored foods, suggesting its broad application in culinary arts (Butnariu & Sarac, 2019).

4. Protective Role Against Toxicity

Research has also explored this compound's protective role against toxicity. Hajihasani et al. (2020) discussed the protective effects of natural products against this compound-induced toxicity, indicating its significance in understanding and mitigating health disorders like neurotoxicity and hepatotoxicity (Hajihasani, Soheili, Zirak, Sahebkar, & Shakeri, 2020).

5. Production Using Microorganisms

The production of L-glutamic acid, the form used as a food additive, involves microorganisms like Corynebacterium glutamicum. A study by Shyamkumar, Moorthy, Ponmurugan, and Baskar (2014) detailed the production process using submerged fermentation, indicating its biotechnological applications (Shyamkumar, Moorthy, Ponmurugan, & Baskar, 2014).

Mécanisme D'action

Glutamate activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Orientations Futures

Future research on Sodium L-glutamate is focused on its role in the nervous system and its potential effects on neuronal viability linked to the pathogenesis and/or progression of neurodegenerative diseases . Another area of interest is the study of the hydration and dynamics of the L-glutamate anion .

Propriétés

Numéro CAS |

16690-92-9 |

|---|---|

Formule moléculaire |

C5H9NNaO4 |

Poids moléculaire |

170.12 g/mol |

Nom IUPAC |

disodium;(2S)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |

Clé InChI |

UVZZAUIWJCQWEO-DFWYDOINSA-N |

SMILES isomérique |

C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |

Impuretés |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

SMILES canonique |

C(CC(=O)O)C(C(=O)O)N.[Na] |

Point d'ébullition |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

Densité |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

| 16690-92-9 68187-30-4 142-47-2 16177-21-2 |

|

Description physique |

White, practically odourless crystals or crystalline powder |

Pictogrammes |

Irritant |

Numéros CAS associés |

28826-18-8 |

Solubilité |

Freely soluble in water; practically insoluble in ethanol or ether |

Synonymes |

Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)